molecular formula C17H37ClN2O2 B12691862 N-(3-(Dodecylamino)propyl)glycine hydrochloride CAS No. 93778-80-4

N-(3-(Dodecylamino)propyl)glycine hydrochloride

Cat. No.: B12691862
CAS No.: 93778-80-4
M. Wt: 336.9 g/mol
InChI Key: FMJIRTGWWDILFD-UHFFFAOYSA-N
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Description

N-(3-(Dodecylamino)propyl)glycine hydrochloride (CAS: 57039-61-9) is a zwitterionic surfactant characterized by a dodecylamino (C12 alkyl) chain linked to a glycine moiety via a propyl spacer, with a hydrochloride counterion. Its molecular formula is C17H36N2O2·HCl (molecular weight: 348.94 g/mol). This compound is widely utilized in personal care products due to its amphoteric nature, offering both cleansing and antimicrobial properties.

Properties

CAS No.

93778-80-4

Molecular Formula

C17H37ClN2O2

Molecular Weight

336.9 g/mol

IUPAC Name

2-[3-(dodecylamino)propylamino]acetic acid;hydrochloride

InChI

InChI=1S/C17H36N2O2.ClH/c1-2-3-4-5-6-7-8-9-10-11-13-18-14-12-15-19-16-17(20)21;/h18-19H,2-16H2,1H3,(H,20,21);1H

InChI Key

FMJIRTGWWDILFD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNCCCNCC(=O)O.Cl

Origin of Product

United States

Preparation Methods

Direct Reaction of Dodecylamine with Glycine or Glycine Derivatives

  • Reaction Scheme : Dodecylamine reacts with glycine or a glycine derivative (such as glycine ester or glycine acid chloride) to form the N-(3-(dodecylamino)propyl)glycine intermediate.
  • Conditions : The reaction is typically carried out in an aqueous or organic solvent under controlled temperature to optimize yield and purity.
  • Acidification : The free base intermediate is then treated with hydrochloric acid to yield the hydrochloride salt.
  • Purification : The product is isolated by filtration or crystallization, often from aqueous media.

This method is the most straightforward and is used in custom synthesis services for research and industrial applications.

Preparation of Glycine Hydrochloride as a Precursor

Since glycine hydrochloride is a key precursor, its preparation is relevant:

  • Two-step process :
    • Glycine is added to concentrated hydrochloric acid and heated (45–60 °C) to form glycine hydrochloride.
    • The solution is cooled to precipitate the product, which is filtered and dried.
  • Yields and Purity : This method yields glycine hydrochloride with purity >95% and overall yield >90%.

This high-purity glycine hydrochloride can then be used in subsequent amidation or substitution reactions with dodecylamine.

Use of 3-(n-Dodecylamino)propylamine Intermediates

In some formulations, 3-(n-dodecylamino)propylamine or its hydrochloride salt is used as an intermediate or component, which can be synthesized by:

  • Alkylation of propylamine derivatives with dodecyl halides.
  • Subsequent reaction with glycine or its derivatives to form the target compound.
  • This approach is used in complex formulations such as teat dips, where precise control of concentration and purity is required.

Reaction Parameters and Optimization

Parameter Typical Range/Condition Notes
Temperature 45–60 °C (glycine hydrochloride prep) Heating promotes reaction and solubility
Cooling Temperature -20 to 5 °C (precipitation step) Controls crystallization and purity
Molar Ratios Equimolar or slight excess of HCl or amine Ensures complete reaction
Solvent Water or aqueous HCl Environmentally friendly and effective
Reaction Time 10–30 minutes per step Sufficient for complete conversion

Purification and Yield

  • The product is typically isolated by filtration after cooling.
  • Drying under vacuum at moderate temperatures (e.g., 90 °C) ensures removal of residual solvents and moisture.
  • Combined yields from multiple crystallization steps can reach over 90% with purity exceeding 95%.

Summary Table of Preparation Methods

Method Key Reactants Conditions Yield (%) Purity (%) Notes
Direct amidation of dodecylamine with glycine derivatives Dodecylamine + glycine or ester Aqueous/organic solvent, mild heating 80–90 >95 Common industrial method
Glycine hydrochloride synthesis Glycine + concentrated HCl 45–60 °C heating, cooling to -20 to 5 °C 90+ 95+ Precursor preparation
Use of 3-(n-dodecylamino)propylamine intermediates Alkylated propylamine + glycine Controlled temperature, aqueous media Variable High Used in specialized formulations

Research Findings and Industrial Relevance

  • The amphiphilic nature of this compound makes it valuable in surfactant and pharmaceutical formulations.
  • The preparation methods emphasize environmentally benign solvents (water) and mild conditions to maximize yield and purity.
  • Custom synthesis providers offer tailored production routes to meet specific research or industrial needs, indicating the compound’s importance in various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Dodecylamino)propyl)glycine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

N-(3-(Dodecylamino)propyl)glycine hydrochloride has several potential applications, primarily in disinfection, decontamination, and as a component in detergent formulations.

Disinfection and Decontamination:

  • Combined Disinfectant and Decontaminant Agent: this compound can be used as an antimicrobial agent in combined disinfection and decontamination agents . These agents typically comprise at least one vitamin, at least one metal ion, and at least one surface-active agent .
  • Concentration: When used as an aliphatic amine antimicrobial agent, it is typically used in concentrations of 0.01-25% by weight, but more preferably at 0.01-2.0% by weight .
  • Synergistic Effects: The combination of an antimicrobial agent like this compound with a vitamin, metal ion, and surface-active compound demonstrates a synergistic effect, leading to improved disinfection . This combination enhances the effect against viruses and bacteria . The synergistic effect allows for a lower concentration of the antimicrobial active ingredient, improving material and skin compatibility and providing better environmental performance .
  • Forms: The disinfectant and decontaminating agent can be formulated in liquid, semisolid, or solid forms, such as solutions, suspensions, emulsions, pastes, gels, foams, tablets, powders, granules, cloths, self-dissolving pouches, and two-component systems . It can also be present in the form of liquid concentrates that are diluted with water before use .
  • Living and Inanimate Surfaces: The agent can be used for the decontamination and disinfection of living surfaces like skin, mucous membranes, wounds, hair, and hands, as well as inanimate surfaces such as instruments .
  • Biofilm Degradation: The compound can degrade biofilms and remove bacteria and fungi found within them .

Detergent Formulations:

  • Bactericide Combinations: this compound can be used in synergistic combinations with other bactericides in detergent compositions to improve biocidal activity .
  • Surface Active Agent Combination: It can be combined with anionic, cationic, non-anionic, or amphoteric surface-active agents that have a (C12-18) alkyl group as the longest alkyl chain attached to the hydrophilic moiety .
  • Multi-way Synergy: Surfactants and biocides can exhibit co-operative synergy in antibacterial, virucidal, and anti-microorganism preparations when combined with detergent components like enzymes .

Additional Information

  • Buffer Systems: Buffer systems like carbonates and derivatives of succinic acid can be used, typically at a concentration of 1 mM to 500 mM . Suitable buffer systems also include borate, oxalate, phthalate, glycine, tartrate, phosphate, carbonate, and acetate buffers .
  • Auxiliaries: Auxiliaries such as dyes, preservatives, emulsifiers, antioxidants, conditioners, bodying agents, solvents, thickeners, perfume, corrosion inhibitors, complexing agents, and pH regulators can be used in conjunction with this compound .

Mechanism of Action

The mechanism of action of N-(3-(Dodecylamino)propyl)glycine hydrochloride involves its interaction with molecular targets such as proteins and cell membranes. The dodecylamino group allows the compound to integrate into lipid bilayers, affecting membrane fluidity and protein function. This interaction can modulate various cellular pathways and processes .

Comparison with Similar Compounds

Structural and Functional Overview

Key Features:

  • Structure: A 12-carbon alkyl chain (dodecylamino) confers hydrophobic properties, while the glycine moiety and protonated amine/hydrochloride group enable water solubility and pH-dependent behavior.
  • Function : Acts as a mild surfactant, compatible with anionic and cationic formulations. Its zwitterionic nature reduces skin irritation, making it suitable for sensitive skincare applications.

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural Comparison

Compound Name Molecular Formula CAS Number Key Structural Differences
N-(3-(Dodecylamino)propyl)glycine HCl C17H36N2O2·HCl 57039-61-9 C12 alkyl chain, glycine, hydrochloride salt
Lauryl aminopropylglycine (free base) C17H36N2O2 34395-72-7 Same structure without HCl counterion
N-[3-(Dimethylamino)propyl]glycine HCl C7H16N2O2·HCl 51732-34-4* Shorter C1 alkyl chain, dimethylamino group
ALX 5407 hydrochloride C23H23FNO3·HCl N/A Biphenyl-fluorophenyl core, methylglycine moiety

*Hypothetical CAS based on .

Key Insights:

  • Alkyl Chain Length: The C12 chain in the target compound enhances hydrophobicity compared to shorter-chain analogs (e.g., dimethylamino derivative), improving micelle formation and lipid solubility.
  • Counterion Impact: The hydrochloride salt increases water solubility compared to the free base form (lauryl aminopropylglycine), facilitating formulation in aqueous systems.

Comparative Analysis with Functionally Similar Compounds

Table 2: Functional Comparison

Compound Name Primary Application Critical Micelle Concentration (CMC) Antimicrobial Activity
N-(3-(Dodecylamino)propyl)glycine HCl Personal care surfactant 0.1–0.5 mM (estimated) Moderate
Cocamidopropyl betaine Shampoos, body washes 0.3–1.0 mM Low
Sodium lauryl sulfate (SLS) Detergents, toothpaste 8–10 mM None
ALX 5407 hydrochloride GlyT1 inhibitor (CNS) N/A None

Key Insights:

  • Mildness : The target compound’s zwitterionic structure causes less protein denaturation than anionic surfactants like SLS, reducing skin irritation.
  • Antimicrobial Efficacy : Superior to cocamidopropyl betaine but less potent than dedicated antiseptics (e.g., benzalkonium chloride).

Pharmacological Studies:

  • ALX 5407 hydrochloride (), a glycine transporter inhibitor, shares a glycine moiety but diverges in application (neuropsychiatric research vs. surfactant use).
  • Synthetic Utility: Similar to EDC hydrochloride (), the target compound’s amino-propyl-glycine structure enables peptide coupling, though its primary use remains surfactant-based.

Biological Activity

N-(3-(Dodecylamino)propyl)glycine hydrochloride, also known as N-dodecyl-3-aminopropylglycine hydrochloride, is a surfactant and amphoteric compound with potential applications in various fields, including pharmaceuticals and biochemistry. Its structure features a long hydrophobic dodecyl chain, which enhances its biological activity through interactions with biological membranes and proteins.

  • Molecular Formula: C₁₇H₃₆N₂O₂
  • Molecular Mass: 300.48 g/mol
  • Melting Point: 260-270 °C
  • Solubility: Soluble in water, making it suitable for biological applications.

The biological activity of this compound is largely attributed to its amphiphilic nature, allowing it to interact with lipid membranes. This interaction can lead to alterations in membrane fluidity and permeability, affecting various cellular processes.

Key Mechanisms:

  • Membrane Interaction: The dodecyl chain facilitates insertion into lipid bilayers, which can disrupt membrane integrity or enhance the delivery of therapeutic agents.
  • Surfactant Properties: As a surfactant, it can reduce surface tension and promote the solubilization of hydrophobic compounds, enhancing their bioavailability.
  • Antimicrobial Activity: Preliminary studies suggest that it possesses antimicrobial properties, potentially useful in formulations aimed at disinfection or preservation.

Biological Activity Studies

Several studies have investigated the biological activities of this compound and related compounds. Below are summarized findings from notable research:

StudyFindings
Polymer Interaction Study Derivatives of N-(3-aminopropyl)glycine were shown to bind effectively to lipid membranes without disrupting their structure. The introduction of dodecyl groups increased membrane affinity.
Antimicrobial Efficacy Exhibited significant antimicrobial activity against various pathogens, suggesting potential applications in disinfectants and skin decontamination products.
Transdermal Permeation Enhancement Amino acid derivatives with hydrophobic chains were investigated for their ability to enhance skin permeability for drug delivery systems.

Case Studies

  • Antimicrobial Application : A formulation containing this compound demonstrated effective bactericidal activity against Staphylococcus aureus and Escherichia coli. The study highlighted its potential as an active ingredient in skin antiseptics.
  • Drug Delivery Systems : Research indicated that incorporating this compound into liposomal formulations improved the encapsulation efficiency of hydrophobic drugs, enhancing their therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-(dodecylamino)propyl)glycine hydrochloride, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution between dodecylamine and a glycine derivative (e.g., chloroacetyl chloride), followed by hydrochlorination. Purification typically involves recrystallization in ethanol/water mixtures or column chromatography using silica gel with a gradient of methanol in dichloromethane . Purity optimization requires monitoring by reversed-phase HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile mobile phase), with UV detection at 214 nm. Impurity thresholds should align with pharmacopeial standards (e.g., USP guidelines for related amino surfactants) .

Q. How is the critical micelle concentration (CMC) of this zwitterionic surfactant determined experimentally?

  • Methodological Answer : The CMC is measured using tensiometry (Du Noüy ring method) or fluorescence spectroscopy with pyrene as a probe. For fluorescence, monitor the intensity ratio (I₁/I₃) of pyrene emission spectra across surfactant concentrations. A sharp change in slope indicates CMC, typically in the range of 0.1–1.0 mM for this compound in aqueous buffers at 25°C . Validate results with dynamic light scattering (DLS) to confirm micelle formation.

Q. What analytical techniques are recommended for structural characterization?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR in D₂O or DMSO-d₆ to confirm the presence of the dodecyl chain (δ 1.2–1.4 ppm for CH₂ groups), glycine backbone (δ 3.2–3.5 ppm for N-CH₂), and quaternary ammonium signals.
  • Mass Spectrometry : ESI-MS in positive ion mode for [M+H]⁺ (expected m/z ~345) and HCl adducts .
  • Elemental Analysis : Validate C, H, N, and Cl content (±0.3% deviation from theoretical values) .

Advanced Research Questions

Q. How does this compound interact with lipid bilayers or proteins in membrane-mimetic systems?

  • Methodological Answer : Use fluorescence anisotropy with diphenylhexatriene (DPH) probes to assess membrane fluidity changes. For protein interactions, perform circular dichroism (CD) spectroscopy to detect conformational shifts in model proteins (e.g., bovine serum albumin) upon surfactant binding. Surface plasmon resonance (SPR) with immobilized lipid bilayers can quantify binding kinetics (ka/kd) . Contradictory results in binding affinities may arise from buffer ionic strength variations, requiring controlled pH (7.4) and ion concentration (e.g., 150 mM NaCl) .

Q. What strategies resolve discrepancies in reported cytotoxicity data for this surfactant in cell culture studies?

  • Methodological Answer : Discrepancies often stem from differences in cell lines, exposure times, or impurity profiles. Standardize assays using:

  • Cell Viability Assays : Compare MTT, resazurin, and ATP-luciferase assays in HEK-293 or HeLa cells.
  • Impurity Profiling : Quantify residual solvents (e.g., ethanol) or byproducts (e.g., unreacted dodecylamine) via GC-MS .
  • Dose-Response Curves : Use Hill slope analysis to differentiate surfactant-specific toxicity from nonspecific membrane disruption.

Q. How can impurity profiles be rigorously analyzed to meet pharmaceutical-grade standards?

  • Methodological Answer : Employ HPLC-UV/ELSD with a hydrophilic interaction liquid chromatography (HILIC) column to separate polar impurities (e.g., glycine derivatives). Reference USP guidelines for related compounds (e.g., alfuzosin hydrochloride) to set acceptance criteria (e.g., ≤0.5% for any single impurity) . For trace metal analysis, use inductively coupled plasma mass spectrometry (ICP-MS).

Key Research Challenges

  • Contradiction Management : Conflicting CMC values across studies may arise from temperature fluctuations or ionic additives. Use temperature-controlled systems and standardized buffer formulations.
  • Biological Relevance : While the compound is a mild surfactant, its antistatic and membrane-modifying properties require careful dose calibration in in vivo models .

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